molecular formula C8H12 B1329362 1,1-Dicyclopropylethylene CAS No. 822-93-5

1,1-Dicyclopropylethylene

Cat. No. B1329362
CAS RN: 822-93-5
M. Wt: 108.18 g/mol
InChI Key: RXCSODBXHNSSCQ-UHFFFAOYSA-N
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Description

1,1-Dicyclopropylethylene is a compound that features a unique structure with two cyclopropyl groups attached to a double bond. This structure has been the subject of various studies due to its interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to 1,1-dicyclopropylethylene has been explored in several studies. For instance, the synthesis of 1-(dihalomethylene)spiropentanes has been achieved through the reaction of diarylvinylidenecyclopropanes with dihalocarbenes, which involves cyclopropanation of vinylidenecyclopropanes. This reaction yields high yields of the spiropentanes, indicating the efficiency of the process .

Molecular Structure Analysis

The molecular structure of 1,1-dicyclopropylethylene derivatives has been studied through various polymerization reactions. For example, the radical polymerization of 1-(4-substituted phenyl)-1-cyclopropylethylene has been investigated, revealing that the polymer structure consists only of units formed by selective 1,5-ring-opening polymerization .

Chemical Reactions Analysis

Chemical reactions involving 1,1-dicyclopropylethylene have shown interesting outcomes. The compound has been found to undergo cycloaddition with tetracyanoethylene (TCNE), leading to the formation of both cyclobutane and vinylcyclopentane derivatives. The preference for the type-II reaction, which yields the vinylcyclopentane derivative, has been observed in certain disubstituted substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-dicyclopropylethylene and its derivatives have been deduced from their behavior in various reactions. For instance, the polymerization of 1,1-dicyclopropylethylene with radical initiators suggests a ring-opening isomerization polymerization mechanism, which is supported by IR and NMR spectroscopy studies of the polymer structure .

Scientific Research Applications

  • Chemical Reactions and Synthesis 1,1-Dicyclopropylethylene has been involved in a variety of chemical reactions and synthesis processes. For instance, its reaction with pentacarbonyliron results in novel carbon monoxide insertion coupled with double cyclopropane ring-opening, producing specific iron complexes (Ben-Shoshan & Sarel, 1969). Furthermore, it undergoes radical isomerization polymerization, a process that has been studied using different initiators, leading to the formation of polymers with distinct structures (Kennedy, Elliott, & Butler, 1968).

  • Molecular Transformations The compound's high nucleophilicity has been demonstrated through various transformations, including dichloromethylenation and carbethoxymethylenation reactions. These transformations highlight the chemical versatility and reactivity of 1,1-dicyclopropylethylene (Nefedov, Dolgii, Shvedova, & Shafran, 1972).

  • Photochemical Studies Photochemical reactions involving 1,1-dicyclopropylethylene have been investigated, such as the formation of specific ethylene derivatives under certain conditions. This highlights its role in photochemical processes and potential applications in photolithography or photochemical synthesis (Tomioka & Kanda, 1990).

  • Thermal Isomerization Studies The compound's behavior under thermal conditions has been a subject of study, particularly its isomerization to form 1-cyclopropylcyclopentene. This type of research is crucial in understanding the stability and reactivity of organic compounds under various temperature conditions (Branton & Frey, 1966).

  • Cycloaddition Reactions 1,1-Dicyclopropylethylene has been used in cycloaddition reactions, illustrating its utility in synthetic organic chemistry. These reactions often result in the formation of complex structures, showing the compound's potential in synthesizing new materials or pharmaceuticals (Nishida et al., 1991).

  • Reactions with Singlet Oxygen and Mimics Studies have also been conducted on its reactions with singlet oxygen and mimics, further contributing to the understanding of its chemical properties and potential applications in areas like photooxidation processes (Alume, 1996).

Safety And Hazards

The safety data sheet for 1,1-Dicyclopropylethylene indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . Use should be only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn .

properties

IUPAC Name

1-cyclopropylethenylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-6(7-2-3-7)8-4-5-8/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCSODBXHNSSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1CC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231624
Record name 1,1'-Vinylidenebiscyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dicyclopropylethylene

CAS RN

822-93-5
Record name 1,1′-Ethenylidenebis[cyclopropane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Vinylidenebiscyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Vinylidenebiscyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231624
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Record name 1,1'-vinylidenebiscyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1'-VINYLIDENEBISCYCLOPROPANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
AD Ketley, JL McClanahan - The Journal of Organic Chemistry, 1965 - ACS Publications
Compounds 6 and 7 were separated and purified by preparative vpc Compound 6 was shown to be 1-cyclopropylcyclopentene by nmr(Figure 2), infrared, and carbon-hydrogen analysis…
Number of citations: 28 pubs.acs.org
N Shimizu, S Nishida - Journal of the American Chemical Society, 1974 - ACS Publications
While thermolysis of phenyl (tribromomethyl) mercury (2a) at 100 in a benzene solution of 1, 1-dicyclo-propylethylene (1) gave the expectedcycloadduct 3a in 90% yield, thermolysis of 9…
Number of citations: 27 pubs.acs.org
GR Branton, HM Frey - Journal of the Chemical Society A: Inorganic …, 1966 - pubs.rsc.org
These thermal isomerisations have been studied in the gas phase in the temperature range 342–389·5. 1,1-Dicyclopropylethylene isomerises by a first-order homogeneous reaction, to …
Number of citations: 18 pubs.rsc.org
R Ben-Shoshan, S Sarel - Journal of the Chemical Society D …, 1969 - pubs.rsc.org
Reaction of 1,1-dicyclopropylethylene with pentacarbonyliron: a novel carbon monoxide insertion coupled with a double cyclopropane ring-opening - Journal of the Chemical Society D: Chemical …
Number of citations: 12 pubs.rsc.org
F Effenberger, W Podszun - 1969 - elib.uni-stuttgart.de
While the stabilization of cationic centers by alpha cyclopropyl groups has been verified in many instances [2,31, to the best of our knowledge nothing is known about the influenceof …
Number of citations: 23 elib.uni-stuttgart.de
JP Kennedy, JJ Elliott, PE Butler - Journal of Macromolecular …, 1968 - Taylor & Francis
The polymerization of 1,1-dicyclopropylethylene with radical (ABIN) and cationic (A1EtCl 2 ) initiators has been investigated. The structure of the polymers was elucidated by IR and …
Number of citations: 8 www.tandfonline.com
N Shimizu, S Nishida - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
'*] + [ ~1-7~~ Page 1 JCS CHEM. COMM., 1972 389 Reactions of Carbene with 1,LDicyclopropylethylene. A New Tool to investigate Radical Cycloadditions By NOBUJIRO SHIMIZU and SHINYA …
Number of citations: 2 pubs.rsc.org
DJ McPhee, M Campredon, M Lesage… - Journal of the American …, 1989 - ACS Publications
Absolute rate constants for the reactions of the teri-butylthiyl radical with a variety of substrates were measured by using a combination of laser flash photolysis techniques and product …
Number of citations: 44 pubs.acs.org
M Campredon, JM Kanabus-Kaminska… - The Journal of Organic …, 1988 - ACS Publications
Alkylthiyl and arylthiyl radicals underwent efficient addition to 1, 1-dicyclopropylethylene. The addition was followed by rapid opening of one of the cyclopropyl rings, leading to radicals …
Number of citations: 24 pubs.acs.org
S Nishida, I Moritani, T Teraji - The Journal of Organic Chemistry, 1973 - ACS Publications
Results Structure and Reactivity of Olefins.—Various mono-, di-, and tricyclopropylethyienes (la-lk) produce [2+ 2] cycloadducts intheir reaction with TONE (Table I). Among olefins, the …
Number of citations: 36 pubs.acs.org

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